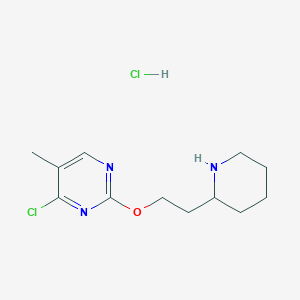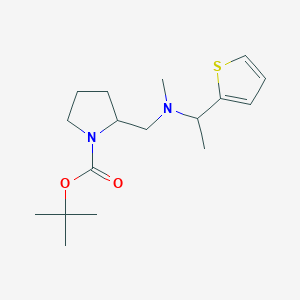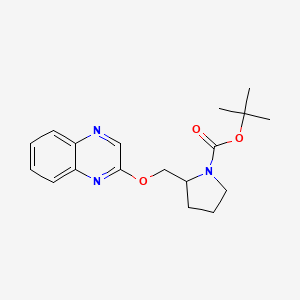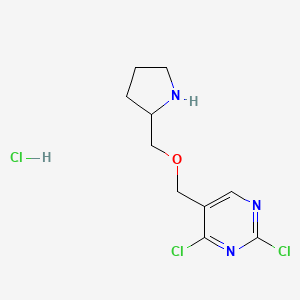
tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a therapeutic target for B-cell malignancies.
Mechanism of Action
Tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate binds irreversibly to the cysteine residue in the active site of BTK, resulting in inhibition of BTK autophosphorylation and downstream signaling through the B-cell receptor pathway. This leads to apoptosis of B-cell malignancies and suppression of cytokine production by immune cells.
Biochemical and Physiological Effects
tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models. It has also demonstrated selectivity for BTK over other kinases, reducing the potential for off-target effects. In addition, tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate has been shown to enhance the efficacy of other therapies, such as venetoclax, in preclinical models.
Advantages and Limitations for Lab Experiments
The advantages of using tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate in lab experiments include its potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, limitations include the need for further studies to determine optimal dosing and potential toxicities.
Future Directions
For research on tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, preclinical studies could investigate the potential for combination therapies with tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate and other targeted agents, such as PI3K inhibitors or anti-PD-1 antibodies. Finally, further studies could explore the potential for tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate in other B-cell disorders, such as autoimmune diseases or primary immunodeficiencies.
Scientific Research Applications
Tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate has demonstrated potent inhibition of BTK and suppression of downstream signaling pathways, resulting in antitumor activity.
properties
IUPAC Name |
tert-butyl 3-(2-pyrimidin-2-yloxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-10-4-6-13(12-19)7-11-21-14-17-8-5-9-18-14/h5,8-9,13H,4,6-7,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXBIQCBDXPJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128866 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[2-(2-pyrimidinyloxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1420870-65-0 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[2-(2-pyrimidinyloxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420870-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[2-(2-pyrimidinyloxy)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B3239363.png)
![tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B3239369.png)

